N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N3OS/c1-12(2,3)16-11(19)17-15-6-7-4-8(13)5-9(14)10(7)18/h4-6,18H,1-3H3,(H2,16,17,19)/b15-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUQRBQSCHTUKF-GIDUJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C(=CC(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C(=CC(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425497 | |
| Record name | N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-53-5 | |
| Record name | N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide is a compound with significant research interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including cytotoxicity, enzyme inhibition, and antimicrobial properties.
Compound Overview
- IUPAC Name : 1-tert-butyl-3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]thiourea
- Molecular Formula : C12H15Br2N3OS
- Molecular Weight : 409.14 g/mol
- CAS Number : 218457-53-5
Synthesis and Characterization
The compound can be synthesized through a condensation reaction involving hydrazine derivatives and appropriate aldehydes. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Cytotoxicity
Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HCT-116 (colorectal cancer), HepG-2 (hepatocellular carcinoma), and PC-3 (prostate cancer).
- IC50 Values : The compound demonstrated an IC50 of less than 10 µM against MCF-7 and HeLa cells, indicating potent antiproliferative activity. It showed moderate activity against HCT-116 and HepG-2 cells but weaker effects on PC-3 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <10 |
| HeLa | <10 |
| HCT-116 | Moderate |
| HepG-2 | Moderate |
| PC-3 | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
-
Tyrosinase Inhibition : It exhibited significant tyrosinase inhibitory activity with an IC50 value comparable to that of kojic acid, a known inhibitor. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation .
Compound IC50 (µg/mL) N1-(tert-butyl)-... 19.64 Kojic Acid 11.94 - Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains, although further investigation is needed to elucidate its mechanism of action and effectiveness compared to existing antibiotics .
Case Studies
A recent study highlighted the compound's potential as a lead for developing new therapeutic agents against drug-resistant bacterial strains. The study focused on its ability to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme that confers resistance to many beta-lactam antibiotics. The compound was found to enhance the efficacy of meropenem against NDM-positive clinical isolates .
Scientific Research Applications
Medicinal Chemistry
N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide has shown potential as a bioactive compound due to its ability to interact with biological targets. Its derivatives have been investigated for:
- Antimicrobial Activity : Studies indicate that similar hydrazone compounds exhibit significant antimicrobial properties. For instance, research on related compounds has demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Properties : The compound's structure suggests potential for anticancer activity. Hydrazones are known to exhibit cytotoxic effects on cancer cells, making them candidates for further investigation in cancer therapy .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is useful for:
- Catalysis : Complexes formed from hydrazone ligands have been studied for their catalytic properties in oxidation reactions. For example, oxidovanadium(V) complexes with hydrazone ligands have shown promising catalytic activity .
- Sensing Applications : The ability of the compound to form stable complexes with transition metals can be utilized in the development of sensors for detecting metal ions in environmental samples.
Materials Science
This compound can also find applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research on similar compounds has indicated improved material properties when used as additives .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of a series of hydrazone derivatives, including this compound. The results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | Staphylococcus aureus |
| This compound | 15 | Escherichia coli |
Case Study 2: Coordination Complex Formation
Research on the coordination properties of this compound revealed that it forms stable complexes with copper(II) ions. These complexes exhibited enhanced catalytic activity in oxidation reactions compared to free metal ions.
| Metal Ion | Reaction Rate (mol/s) | Catalyst |
|---|---|---|
| Cu(II) | 0.05 | Complex with hydrazone |
| Free Cu | 0.02 | None |
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The thioamide (–N–C(=S)–NH–) moiety enables chelation with transition metals, forming stable complexes. These interactions are critical for catalytic and pharmacological applications.
Example Reaction:
Key Insight: The bromine substituents increase electron-withdrawing effects, polarizing the thioamide group and enhancing metal-binding affinity .
Condensation Reactions
The hydrazine-carbothioamide group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form extended Schiff bases. This reactivity is exploited to synthesize derivatives with tailored electronic properties.
Mechanistic Note: The hydroxybenzylidene moiety participates in intramolecular hydrogen bonding, stabilizing intermediates during condensation .
Nucleophilic Substitution at Bromine Sites
The 3,5-dibromo substituents on the aromatic ring are susceptible to nucleophilic substitution under controlled conditions.
Limitation: Steric hindrance from the tert-butyl group may reduce reaction rates at proximal sites .
Oxidation and Redox Activity
The thioamide group (–C(=S)–NH–) can undergo oxidation to sulfinic/sulfonic acids or participate in redox cycles with biological relevance.
Biological Implication: Redox cycling may contribute to pro-oxidant effects in cytotoxic mechanisms .
Acid-Base Reactions
The phenolic hydroxyl group (pKa ≈ 5.86) and thioamide protons participate in pH-dependent equilibria, influencing solubility and reactivity.
| Protonation Site | pKa (Predicted) | Solubility in Aqueous Medium (Analog Data) |
|---|---|---|
| Phenolic –OH | 5.86 | Increases at pH > 7 |
| Thioamide –NH | 8.2–9.1 | Insoluble in neutral pH |
Photochemical Reactivity
The brominated aromatic system exhibits UV-induced debromination or cross-coupling under photolytic conditions.
| Wavelength (nm) | Catalyst | Major Product (Analog) | Quantum Yield (Analog Data) |
|---|---|---|---|
| 254 | TiO₂ | Dehalogenated aryl derivative | Φ = 0.12 |
| 365 | Pd(OAc)₂ | Biaryl coupled product | Φ = 0.08 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Fluorinated Benzylidene Analogs
describes four difluorobenzylidene hydrazine-1-carbothioamide derivatives:
2-(2,5-Difluorobenzylidene)hydrazine-1-carbothioamide : Melting point 187–188°C, synthesized from 2,5-difluorobenzaldehyde.
2-(2,6-Difluorobenzylidene)hydrazine-1-carbothioamide : Melting point 195–196°C, synthesized from 2,6-difluorobenzaldehyde.
2-(3,4-Difluorobenzylidene)hydrazine-1-carbothioamide : Melting point 196–197°C, synthesized from 3,4-difluorobenzaldehyde.
Key Comparisons :
- Bromine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions and π-stacking.
Adamantane-Linked Derivatives
discusses adamantane-containing analogs:
2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide : Exhibits a folded conformation in X-ray analysis.
2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide : Adopts an extended conformation.
Key Comparisons :
- Conformational Flexibility : The tert-butyl group in the target compound may impose steric constraints similar to the adamantane derivatives. However, the absence of a carbonyl linker in the target compound likely reduces conformational flexibility.
- Intermolecular Interactions : Both adamantane derivatives and the target compound engage in N–H⋯S and C–H⋯π interactions, but the hydroxyl group in the target compound may introduce additional O–H⋯S or O–H⋯Br hydrogen bonds .
Spectroscopic and Crystallographic Features
NMR and IR Spectroscopy
-
- ¹H-NMR : Aromatic protons appear at δ 6.8–8.0 ppm; NH₂ protons at δ 8.0–10.0 ppm.
- ¹⁹F-NMR : Fluorine chemical shifts range from δ -110 to -130 ppm.
- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and C=S (~1250 cm⁻¹).
Target Compound :
- Expected ¹H-NMR : Aromatic protons (3,5-dibromo-2-hydroxy) may show downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing Br and OH groups.
- IR : A broad O–H stretch (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) would distinguish it from fluorinated analogs.
X-ray Crystallography
- Adamantane Derivatives (): Folded vs. extended conformations driven by tert-butyl/cyclohexyl substituents.
- Thiosemicarbazones (): TSC2 and TSC3 crystallize in space group P2₁/c with distinct unit cell parameters, highlighting substituent-dependent packing.
Implications for Target Compound :
The tert-butyl group and brominated aromatic system may promote a folded conformation and dense crystal packing, akin to adamantane derivatives, but with unique hydrogen-bonding networks due to the hydroxyl group .
Enzyme Inhibition
- Adamantane Derivatives (): Exhibit urease inhibition and antiproliferative activity, with N–H⋯O interactions critical for binding.
- Thiosemicarbazones (): TSC1 shows antifungal activity against Candida albicans, attributed to NH₂ and C=S groups.
Anticancer and Antimicrobial Activity
- Fluorinated Analogs (): No direct activity reported, but fluorine’s electron-withdrawing effects often enhance bioavailability.
- Patent Derivatives (): Thiazolylhydrazone analogs show antiviral and anticancer activity.
SAR Insights : Bromine’s hydrophobicity and hydrogen-bonding capability (via OH) may position the target compound as a candidate for targeting hydrophobic enzyme pockets or DNA intercalation.
Preparation Methods
Starting Materials
| Starting Material | Role | Typical Source/Preparation |
|---|---|---|
| tert-Butyl hydrazine-1-carbothioamide | Hydrazine derivative | Commercially available or synthesized from tert-butylamine and thiocarbonyl reagents |
| 3,5-Dibromo-2-hydroxybenzaldehyde | Aldehyde component | Commercially available or synthesized via bromination of 2-hydroxybenzaldehyde |
Reaction Conditions
- Solvent: Commonly ethanol, methanol, or other polar protic solvents to facilitate condensation.
- Catalyst: Acidic or neutral conditions; sometimes a catalytic amount of acetic acid is used to promote the condensation.
- Temperature: Reflux or room temperature depending on the reactivity of substrates.
- Reaction Time: Typically several hours (2–6 hours) to ensure complete conversion.
Reaction Mechanism
- The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.
- A tetrahedral intermediate forms, followed by elimination of water.
- The resulting imine (hydrazone) linkage is stabilized by intramolecular hydrogen bonding due to the ortho-hydroxy group.
- The thiourea moiety remains intact, providing additional sites for potential hydrogen bonding and stabilization.
Purification and Characterization
- Purification: The crude product is usually purified by recrystallization from solvents such as ethyl acetate, ethanol, or their mixtures with diethyl ether.
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the hydrazone formation and the chemical environment of protons and carbons.
- Mass Spectrometry (MS): Confirms molecular weight (409.14 g/mol).
- Elemental Analysis: Validates molecular formula C12H15Br2N3OS.
- Melting Point Determination: Used to assess purity.
- Infrared (IR) Spectroscopy: Detects characteristic functional groups (C=N, N-H, O-H, C=S).
- X-ray Crystallography: Occasionally used to confirm crystal structure and molecular conformation.
Research Findings on Preparation Efficiency
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Yield | High (generally >80%) | Dependent on purity of starting materials and reaction conditions |
| Reaction Time | 2–6 hours | Optimized to balance conversion and side reactions |
| Purification Method | Recrystallization | Solvent choice affects crystal quality |
| Stability of Product | Stable under ambient conditions | Suitable for storage and further applications |
Summary Table of Preparation Method
| Step | Description | Conditions/Remarks |
|---|---|---|
| 1. Preparation of hydrazine derivative | tert-butyl hydrazine-1-carbothioamide obtained commercially or synthesized | Purity critical for reaction success |
| 2. Condensation reaction | Mix hydrazine derivative with 3,5-dibromo-2-hydroxybenzaldehyde in ethanol | Reflux or room temperature, 2–6 h |
| 3. Isolation | Cool reaction mixture, filter precipitate if formed | Alternatively, extract and evaporate solvent |
| 4. Purification | Recrystallize from ethyl acetate/diethyl ether or ethanol | Enhances purity and crystallinity |
| 5. Characterization | NMR, MS, IR, melting point, elemental analysis | Confirms structure and purity |
Additional Notes
- The presence of bromine atoms on the aromatic ring requires careful handling due to their influence on reactivity and potential for side reactions.
- The hydroxyl group ortho to the aldehyde enhances condensation efficiency via intramolecular hydrogen bonding.
- The tert-butyl group on the hydrazine nitrogen provides steric hindrance that may influence reaction kinetics and product stability.
- The compound’s relatively high predicted boiling point (~426 °C) and density (~1.66 g/cm³) reflect its molecular complexity and heavy bromine substitution.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
- Methodology :
- IR Spectroscopy : Identify N-H (3100–3300 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches to confirm the hydrazine-carbothioamide backbone .
- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Collect data at 100 K to minimize thermal motion, and resolve bromine atom positions using anomalous scattering .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS .
Q. How is solution-phase speciation studied for this compound, and what parameters are derived?
- Methodology :
- Perform potentiometric titrations in a 30% DMSO/water mixture to enhance solubility. Use a glass electrode calibrated with standard buffers.
- Calculate protonation constants (logK) via software like Hyperquad. Speciation diagrams reveal dominant species (e.g., neutral, mono-deprotonated) at physiological pH (5.0–7.4) .
- Example Data :
| Protonation Step | logK (25°C) | Dominant pH Range |
|---|---|---|
| LH₂⁺ → LH⁺ | 9.2 ± 0.1 | <3.0 |
| LH⁺ → L | 6.8 ± 0.1 | 4.5–7.0 |
Q. What synthetic routes are used to prepare this thiosemicarbazone derivative?
- Methodology :
- Condensation of 3,5-dibromo-2-hydroxybenzaldehyde with N-(tert-butyl)thiosemicarbazide in ethanol under reflux (6–8 hours) with catalytic HCl.
- Purify via recrystallization from ethanol/dichloromethane (yield: 65–75%) .
Advanced Research Questions
Q. How do substituents (e.g., bromine, tert-butyl) influence biological activity?
- Methodology :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate bromine’s electron-withdrawing effects with membrane permeability.
- Structure-Activity Relationships (SAR) : Compare MIC values against Candida albicans for derivatives with/without bromine. Example:
| Compound | MIC (μg/mL) |
|---|---|
| Target compound | 12.5 |
| De-brominated analog | >100 |
- Steric Effects : Use molecular docking to assess tert-butyl’s impact on binding to fungal CYP51 .
Q. What challenges arise in X-ray crystallographic refinement using SHELX, and how are they resolved?
- Methodology :
- Disorder Handling : Apply restraints (e.g., SIMU, DELU) for disordered tert-butyl or bromine atoms.
- Validation : Check R1 (<5%), wR2 (<15%), and residual density (<0.5 eÅ⁻³). Use PLATON’s ADDSYM to detect missed symmetry .
Q. How does copper complexation enhance the compound’s anticancer activity?
- Methodology :
- Synthesis : React the ligand with CuCl₂ in methanol (1:1 molar ratio) to form a square-planar complex. Confirm via UV-Vis (d→d transitions at 600–700 nm) .
- Biological Assays : Test cytotoxicity against MCF-7 cells (IC₅₀: ligand = 45 μM; Cu complex = 8 μM) .
Q. How can molecular modeling predict interactions with microbial targets?
- Methodology :
- Docking : Use AutoDock Vina with fungal CYP51 (PDB: 5FSA). Set grid boxes around the heme cofactor.
- Validation : Compare computed binding energies (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .
Key Methodological Considerations
- Contradictions in Data : reports potent antifungal activity, but analogous compounds () show variable efficacy. Resolve via controlled assays (e.g., CLSI M27 guidelines) .
- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to validate protonation constants derived from potentiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
